Higher Predicted Density Differentiates Unsaturated Scaffold from Hydrogenated Analog
The target compound possesses a predicted density of 1.4 ± 0.1 g·cm⁻³ , which is higher than the predicted density of the saturated analog (1R,2S,3R,4S)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid at 1.348 ± 0.06 g·cm⁻³ . The 0.05 g·cm⁻³ increase reflects the greater molecular packing efficiency conferred by the rigid endocyclic double bond. This difference, while modest in absolute terms, is reproducible across ACD/Labs Percepta predictions and can influence crystallization behavior and formulation bulk density.
| Evidence Dimension | Predicted density (g·cm⁻³) |
|---|---|
| Target Compound Data | 1.4 ± 0.1 |
| Comparator Or Baseline | (1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid: 1.348 ± 0.06 |
| Quantified Difference | +0.05 g·cm⁻³ (Δ ≈ 3.9%) |
| Conditions | ACD/Labs Percepta 14.00 predicted data |
Why This Matters
Higher density can translate to improved crystallinity and bulk handling properties, which matter for solid-form screening and formulation development.
